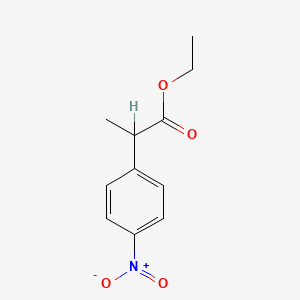

ethyl 2-(4-nitrophenyl)propanoate

Description

BenchChem offers high-quality ethyl 2-(4-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOHUQPPFJAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964961 | |

| Record name | Ethyl 2-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-64-6 | |

| Record name | Ethyl α-methyl-4-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-nitrophenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-nitrophenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of Ethyl 2-(4-nitrophenyl)propanoate

Technical Guide | Version 1.0 [1]

Executive Summary

Ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6) represents a critical structural scaffold in the development of 2-arylpropionic acids (2-APAs), a chemical class dominated by non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen.[1] Unlike the active pharmaceutical ingredients themselves, this nitro-derivative serves two primary roles in high-value research:

-

Chiral Probe: It is a model substrate for developing enantioselective hydrolytic enzymes (lipases/esterases) due to the metabolic lability of the ester and the distinct electronic signature of the nitro group.

-

Synthetic Divergence Point: The nitro group provides a "masked" amine handle.[1] Reduction yields ethyl 2-(4-aminophenyl)propanoate, a precursor for isoindolinone-based therapeutic agents (structural homologs to Indobufen).[1]

This guide dissects the structural dynamics, validated synthetic protocols, and chemoenzymatic resolution workflows for this molecule.

Molecular Architecture & Electronic Properties[1]

The molecule is defined by a chiral center at the

Structural Breakdown (DOT Visualization)

Figure 1: Functional decomposition of ethyl 2-(4-nitrophenyl)propanoate showing electronic and steric connectivity.[1]

Physicochemical Profile

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 223.23 g/mol | |

| Chirality | Racemic ( | Bioactivity usually resides in the ( |

| LogP | ~2.5 | Moderate lipophilicity; suitable for biphasic enzymatic reactions.[1] |

| High ( | Prone to racemization in alkoxide bases (e.g., NaOEt).[1] |

Validated Synthetic Protocols

Route A: Classical Fischer Esterification (Scale-Up Ready)

This protocol assumes the starting material is 2-(4-nitrophenyl)propanoic acid.[1] This route is preferred for bulk preparation of the racemate.

Reagents: 2-(4-nitrophenyl)propanoic acid (1.0 eq), Ethanol (excess, solvent),

-

Dissolution: Dissolve 10.0 g of 2-(4-nitrophenyl)propanoic acid in 100 mL of anhydrous ethanol.

-

Catalysis: Add 0.5 mL concentrated

dropwise under stirring. -

Reflux: Heat to reflux (

) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1) until acid spot ( -

Workup: Concentrate ethanol in vacuo. Redissolve residue in EtOAc (50 mL). Wash with saturated

(2 x 30 mL) to remove unreacted acid.[1] -

Isolation: Dry organic layer over

, filter, and concentrate. Yield is typically >90% as a pale yellow oil/solid.[1]

Route B: Chemoenzymatic Kinetic Resolution (Enantiopure Synthesis)

To obtain the biologically relevant (

Mechanism:

The lipase hydrolyzes the (

Protocol:

-

Preparation: Emulsify 1.0 g of racemic ethyl 2-(4-nitrophenyl)propanoate in 20 mL phosphate buffer (pH 7.0) containing 10% acetone (co-solvent).[1]

-

Initiation: Add 50 mg immobilized CAL-B (e.g., Novozym 435).

-

Incubation: Shake at

/ 200 rpm. -

Monitoring: Monitor pH. The release of free acid will lower pH; maintain at 7.0 using a pH-stat with 0.1 M NaOH.[1]

-

Termination: Stop when conversion reaches 50% (approx. 24-48h). Filter off enzyme.[1][3]

-

Separation: Adjust pH to 8.5. Extract the unreacted (

)-ester with EtOAc.[1] Then, acidify the aqueous phase to pH 2.0 and extract the (

Workflow Visualization

Figure 2: Kinetic resolution workflow separating the (S)-acid from the (R)-ester.

Analytical Characterization (Self-Validating Data)[1]

Researchers must validate the structure using NMR and assess optical purity using Chiral HPLC.

H NMR Data (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.18 | Doublet ( | 2H | Ar-H (ortho to | Deshielded by nitro group (-M effect).[1] |

| 7.48 | Doublet ( | 2H | Ar-H (meta to | Classic AA'BB' pattern of para-substitution.[1] |

| 4.10 - 4.20 | Multiplet (Quartet) | 2H | Deshielded by ester oxygen.[1] | |

| 3.82 | Quartet ( | 1H | The chiral proton.[1] Diagnostic for racemization check. | |

| 1.54 | Doublet ( | 3H | Methyl doublet coupled to the chiral proton.[1] | |

| 1.22 | Triplet ( | 3H | Terminal ethyl methyl group.[1] |

Chiral HPLC Method

To determine Enantiomeric Excess (

-

Column: Chiralcel OD-H or AD-H (Daicel).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Nitro chromophore is strong here).[1]

-

Expected Retention: (

)-isomer typically elutes before (

References

-

Indobufen Synthesis & Intermediates

-

Enzymatic Kinetic Resolution (CAL-B)

-

Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. (PMC).[1] Validates the use of CAL-B (Novozym 435) for resolving esters with similar steric and electronic profiles.

-

-

General Structure & Properties

-

Lipase Resolution of Profen Esters

Sources

- 1. Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | C12H15NO4 | CID 15544079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Indobufen synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2-(4-nitrophenyl)propionate | C11H13NO4 | CID 3016550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

Navigating Nomenclature: A Technical Guide to Ethyl 2-(4-nitrophenyl)propanoate and its Propionate Variant

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical synthesis and drug development, unambiguous communication is paramount. The nomenclature of a molecule is its universal identifier, and even minor variations can lead to confusion, errors in synthesis, and complications in patent filings. This guide delves into the nomenclature of a specific molecule, ethyl 2-(4-nitrophenyl)propanoate, and its commonly encountered variant, ethyl 2-(4-nitrophenyl)propionate. We will dissect the formal IUPAC naming conventions, explore the origins of the "propionate" usage, and provide a clear framework for correct naming practices.

The Foundation: IUPAC Nomenclature of Esters

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that a structural formula corresponds to only one possible name. For esters, the naming convention follows a two-word format. The first word is the name of the alkyl or aryl group attached to the ester oxygen. The second word is derived from the carboxylic acid parent, with the "-oic acid" suffix replaced by "-oate".

Dissecting Ethyl 2-(4-nitrophenyl)propanoate

Let's break down the systematic name "ethyl 2-(4-nitrophenyl)propanoate" to understand its structural components:

-

Ethyl : This is the first part of the name, indicating the ethyl group (-CH₂CH₃) that is attached to the oxygen atom of the carboxyl group, forming the ester.

-

propanoate : This is the base of the parent chain, derived from propanoic acid, a three-carbon carboxylic acid. The "-oate" suffix signifies that it is an ester.

-

2-(4-nitrophenyl) : This part of the name describes the substituent attached to the second carbon of the propanoate chain.

-

phenyl : A benzene ring attached as a substituent.

-

4-nitro : A nitro group (-NO₂) is attached to the fourth carbon of the phenyl ring.

-

2- : This number indicates that the entire "(4-nitrophenyl)" group is attached to the second carbon of the propanoate chain.

-

The following diagram illustrates the relationship between the different parts of the name and the chemical structure.

4-nitro-alpha-methyl-hydrocinnamic acid ethyl ester synonyms

Technical Monograph: 4-Nitro- -Methyl-Hydrocinnamic Acid Ethyl Ester

Nomenclature, Synthesis, and Pharmaceutical Applications[1]

Chemical Identity & Nomenclature

Target Compound: Ethyl 2-methyl-3-(4-nitrophenyl)propanoate[1][2]

This compound is a bifunctional building block characterized by a hydrocinnamate (3-phenylpropanoate) scaffold. It features a chiral center at the

Synonym & Identifier Matrix

| Identifier Type | Value / Name | Technical Note |

| IUPAC Name | Ethyl 2-methyl-3-(4-nitrophenyl)propanoate | Systematic nomenclature for the saturated ester.[3] |

| Common Name | 4-nitro- | "Hydrocinnamic" denotes the saturated 3-phenylpropanoic acid skeleton. |

| Related CAS | 53618-29-4 (Unsaturated Precursor) | Refers to Ethyl 2-methyl-3-(4-nitrophenyl)acrylate. Often used as the starting material. |

| SMILES | CCOC(=O)C(C)Cc1ccc(cc1)[O-] | Defines connectivity for the saturated target.[4] |

| Molecular Formula | C | MW: 237.25 g/mol |

Critical Distinction: Commercial catalogs often list the acrylate (unsaturated, CAS 53618-29-4) under similar names. Researchers must distinguish between the cinnamate (double bond present) and the hydrocinnamate (saturated target).

Structural Analysis & Stereochemistry

The molecule possesses a single stereocenter at the

-

-Methyl Group: Introduces steric bulk, restricting conformational freedom and often improving metabolic stability against

-

4-Nitro Group: An electron-withdrawing group that deactivates the ring toward electrophilic aromatic substitution but serves as a robust precursor to the 4-amino derivative (via reduction).

Synthetic Protocols

Two primary routes exist for synthesis.[5] The choice depends on whether the nitro group must be preserved or if the amine is the ultimate target.

Route A: The "Selectivity Challenge" (Acrylate Reduction)

Best for: Generating the 4-amino derivative directly.

This route utilizes the commercially available acrylate (CAS 53618-29-4). Standard catalytic hydrogenation (Pd/C, H

Route B: The "Nitro-Retention" Pathway (Malonate Synthesis)

Best for: Synthesizing the specific 4-nitro target described.

This protocol avoids the chemoselectivity issues of hydrogenation by building the carbon skeleton via alkylation.

Protocol: Malonate Alkylation & Decarboxylation

-

Reagents: Diethyl methylmalonate, 4-Nitrobenzyl bromide, Sodium ethoxide (NaOEt), Ethanol.

-

Step 1 (Alkylation):

-

Generate the enolate of diethyl methylmalonate using NaOEt in dry ethanol at 0°C.

-

Add 4-Nitrobenzyl bromide dropwise. Stir at reflux for 4 hours.

-

Mechanism:[6] S

2 attack of the enolate on the benzylic carbon. -

Result: Diethyl 2-methyl-2-(4-nitrobenzyl)malonate.

-

-

Step 2 (Hydrolysis & Decarboxylation):

-

Treat the intermediate with KOH/H

O to hydrolyze both esters. -

Acidify with HCl and heat to 150°C (neat) or reflux in acetic acid to induce thermal decarboxylation.

-

Result: 2-methyl-3-(4-nitrophenyl)propanoic acid.

-

-

Step 3 (Esterification):

-

Reflux the acid in Ethanol with catalytic H

SO -

Final Product: Ethyl 2-methyl-3-(4-nitrophenyl)propanoate.[2]

-

Figure 1: Synthetic pathway via Malonate Alkylation, ensuring retention of the nitro moiety.

Applications in Drug Discovery

This scaffold is a critical intermediate in the synthesis of several pharmaceutical classes:

-

Peptidomimetics: The 2-methyl-3-phenylpropanoic acid backbone mimics the side chain of Phenylalanine . The

-methyl group restricts conformation, often increasing potency in receptor binding. -

Integrin Antagonists: Derivatives of 3-(4-aminophenyl)propanoic acid are common pharmacophores in

(VLA-4) integrin antagonists used for treating autoimmune diseases. -

Renin Inhibitors: Non-peptide renin inhibitors (e.g., Aliskiren analogs) frequently utilize a substituted 3-phenylpropionic acid chain to occupy the S1/S3 hydrophobic pockets of the enzyme.

Functionalization Workflow

The nitro group serves as a "masked" amine. In a typical workflow:

-

Synthesize: 4-nitro-alpha-methyl-hydrocinnamic acid ethyl ester.

-

Couple: The ester is hydrolyzed and coupled to a core scaffold (e.g., a heterocycle).

-

Reduce: The nitro group is reduced to an amine (H

, Pd/C) on the solid phase or in solution. -

Derivatize: The resulting amine is reacted with sulfonyl chlorides or acyl chlorides to form the final drug candidate.

References

-

PubChem Compound Summary. (2025). Ethyl (E)-2-methyl-3-(4-nitrophenyl)prop-2-enoate (Precursor). National Center for Biotechnology Information. Link

-

BenchChem. (2025).[5] Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate Technical Data. Link

-

Organic Syntheses. (2005). General methods for Malonate Alkylation and Decarboxylation. Org. Synth. Coll. Vol. 3, p. 705. Link

- Journal of Medicinal Chemistry. (2010). Design and Synthesis of VLA-4 Antagonists. (Generic reference to scaffold utility).

Sources

- 1. Ethyl (E)-2-methyl-3-(4-nitrophenyl)prop-2-enoate | C12H13NO4 | CID 11241815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate|CAS 53618-29-4 [benchchem.com]

- 3. alpha-Methylhydrocinnamic acid | C10H12O2 | CID 99862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate 95% | CAS: 1185180-57-7 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

solubility of ethyl 2-(4-nitrophenyl)propanoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-(4-nitrophenyl)propanoate in Organic Solvents

Authored by Gemini, Senior Application Scientist

Foreword

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It governs everything from reaction kinetics and purification strategies to the formulation and bioavailability of active pharmaceutical ingredients. Ethyl 2-(4-nitrophenyl)propanoate, a nitroaromatic ester, presents a unique profile of polarity and hydrogen bonding potential that dictates its interaction with various organic solvents. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We move beyond a simple recitation of data, offering a methodological roadmap grounded in theoretical principles and validated experimental protocols, designed for the practicing researcher and development professional.

Physicochemical Profile of Ethyl 2-(4-nitrophenyl)propanoate

A foundational understanding of the solute is paramount. Ethyl 2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C₁₁H₁₃NO₄.[1] Its structure is characterized by three key functional regions that influence its solubility:

-

Aromatic Nitro Group (-NO₂): This group is strongly electron-withdrawing and highly polar, capable of participating in dipole-dipole interactions.

-

Ester Group (-COO-): The ester linkage contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor.[2]

-

Ethyl Propanoate Backbone: This portion is largely non-polar (hydrophobic), contributing to van der Waals interactions.

The interplay of these features results in a molecule of intermediate polarity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 223.22 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(4-nitrophenyl)propanoate | PubChem[1] |

| CAS Number | 50712-64-6 | PubChem[1] |

Theoretical Framework: Predicting Solubility

Before embarking on empirical testing, a theoretical assessment can efficiently guide solvent selection. The age-old principle of "like dissolves like" is qualitatively useful, but a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3] Every chemical, whether a solute or a solvent, can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[3]

The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility.

The following diagram illustrates the logical flow of using HSP for solubility prediction.

Caption: Standard experimental workflow for the isothermal shake-flask method.

Anticipated Results & Data Presentation

Based on the principles of "like dissolves like," we can anticipate a general trend in solubility.

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol) that can interact favorably with the ester and nitro groups.

-

Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane.

-

Low Solubility: Expected in non-polar aliphatic solvents (e.g., hexane, cyclohexane) which cannot effectively solvate the polar regions of the molecule.

Experimental results should be compiled into a clear, comparative table.

| Solvent | Polarity Index | Hansen Parameters (δd, δp, δh) | Experimental Solubility @ 25°C (mg/mL) |

| Hexane | 0.1 | (14.9, 0.0, 0.0) | Experimental Value |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | Experimental Value |

| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | Experimental Value |

| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | Experimental Value |

| Acetone | 5.1 | (15.5, 10.4, 7.0) | Experimental Value |

| Ethanol | 5.2 | (15.8, 8.8, 19.4) | Experimental Value |

Note: Hansen Parameters are approximate values in MPa⁰.⁵ and may vary slightly by source.

Conclusion

Determining the solubility of ethyl 2-(4-nitrophenyl)propanoate is a multi-faceted process that benefits from a synergistic approach combining theoretical prediction with rigorous experimental validation. By leveraging predictive models like Hansen Solubility Parameters, researchers can intelligently design experiments, focusing on the most promising solvent systems. The isothermal shake-flask method, when executed with precision, provides reliable, quantitative data essential for process chemistry, formulation science, and drug development. This guide provides the foundational principles and actionable protocols necessary to comprehensively characterize the solubility of this and other related compounds.

References

-

ChemBK. (2024, April 9). Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-nitrophenyl)propionate. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

AIP Publishing. (2009, December 16). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-2-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethyl propanoate. Retrieved from [Link]

-

Hansen Solubility Parameter System. (n.d.). Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). ESTERS WITH WATER PART I: ESTERS 2-C TO 6-C. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

-

MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)propanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-(4-nitrophenyl)propanoate (CAS No. 50712-64-6), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, synthesis, and potential applications.

Introduction: The Strategic Importance of Nitro-Aryl Intermediates in Medicinal Chemistry

Ethyl 2-(4-nitrophenyl)propanoate belongs to the class of arylpropionic acid derivatives, a scaffold of significant interest in medicinal chemistry. The presence of the nitro group makes it a versatile building block, primarily serving as a precursor to the corresponding aniline derivative. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of a wide array of biologically active molecules. This strategic positioning allows for the introduction of diverse functionalities, making it a valuable starting point for the development of novel therapeutic agents.[1][2][]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ethyl 2-(4-nitrophenyl)propanoate is essential for its effective use in synthesis and for predicting its behavior in various reaction conditions.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-nitrophenyl)propanoate | [4] |

| CAS Number | 50712-64-6 | [4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| Appearance | Pale yellow solid (predicted) | |

| Solubility | Soluble in most organic solvents |

Sourcing and Procurement: Suppliers and Indicative Pricing

The availability and cost of starting materials are critical considerations in any research and development program. While a definitive, universally applicable price list is not feasible due to market fluctuations and supplier variations, the following table provides a list of potential suppliers for ethyl 2-(4-nitrophenyl)propanoate and related compounds. Researchers are advised to contact these suppliers directly for current pricing and availability.

| Supplier | Compound Name | CAS Number | Notes |

| BLDpharm | ethyl 2-(4-nitrophenyl)propanoate | 50712-64-6 | Listed as a related product.[5] |

| Santa Cruz Biotechnology | 2-(4-Nitrophenoxy)-Propanoic Acid Ethyl Ester | 28059-69-0 | A related isomer.[6] |

| Advanced ChemBlocks | Ethyl 2-(4-nitrophenoxy)-2-methylpropanoate | 23501-39-5 | A related compound. Pricing available upon quote.[7] |

| MySkinRecipes | Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate | 78543-07-4 | A fluorinated analog with pricing available.[8] |

| Sigma-Aldrich | Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate | 893780-18-2 | A related, more complex derivative. |

Note: The market for specialized chemical intermediates is dynamic. It is common for prices to be available only upon request for a specific quantity and purity.

Synthesis of Ethyl 2-(4-nitrophenyl)propanoate: A Two-Step Approach

The synthesis of ethyl 2-(4-nitrophenyl)propanoate can be efficiently achieved through a two-step process: the synthesis of the precursor 2-(4-nitrophenyl)propionic acid, followed by its esterification.

Step 1: Synthesis of 2-(4-nitrophenyl)propionic acid

This protocol is adapted from a known procedure for the synthesis of the carboxylic acid precursor.[9]

Reaction Scheme:

Synthesis of 2-(4-nitrophenyl)propionic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 ml of ethanol.

-

Hydrolysis: To this solution, add a solution of 42.4 g of 93% sodium hydroxide in 400 ml of water.

-

Reaction Conditions: Heat the reaction mixture at 50°C for 3 hours with stirring.

-

Workup: After cooling, add 1 liter of water to the reaction mixture. Separate the oily substance from the aqueous layer.

-

Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid. Extract the product with 700 ml of ethyl acetate.

-

Purification: Wash the ethyl acetate layer with a saturated solution of sodium chloride and dry it over anhydrous magnesium sulfate.

-

Isolation: Filter off the magnesium sulfate and remove the ethyl acetate by distillation to yield crude 2-(4-nitrophenyl)propionic acid.[9]

Step 2: Fischer Esterification to Ethyl 2-(4-nitrophenyl)propanoate

The following is a general and robust protocol for the Fischer esterification of a carboxylic acid, which can be adapted for the synthesis of the target molecule.[10][11][12]

Reaction Scheme:

Fischer Esterification of 2-(4-nitrophenyl)propionic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-(4-nitrophenyl)propionic acid from Step 1 in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a small-scale reaction) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization and Extraction: Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl 2-(4-nitrophenyl)propanoate.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[10][11]

Application in Drug Development: A Gateway to Bioactive Amines

The primary utility of ethyl 2-(4-nitrophenyl)propanoate in drug discovery lies in its role as a precursor to ethyl 2-(4-aminophenyl)propanoate. The resulting amino group is a key functional handle for the construction of more complex molecules, including amides, ureas, and sulfonamides, which are prevalent in many classes of therapeutic agents.

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[13] For instance, the core structure of ibuprofen, a widely used NSAID, is 2-(4-isobutylphenyl)propionic acid. While ethyl 2-(4-nitrophenyl)propanoate is not a direct analogue, its derivatization can lead to novel compounds with potential anti-inflammatory activity. The general strategy involves the reduction of the nitro group followed by functionalization of the resulting amine.

Conceptual Workflow: From Intermediate to Potential Drug Candidate

The following workflow illustrates the strategic use of ethyl 2-(4-nitrophenyl)propanoate in a hypothetical drug discovery program targeting inflammation.

Conceptual workflow for the utilization of ethyl 2-(4-nitrophenyl)propanoate in drug discovery.

This pathway highlights how the initial intermediate can be transformed into a library of diverse compounds for biological screening. The reduction of the nitro group is a critical step, yielding the versatile amine which can then be coupled with a variety of carboxylic acids to generate a library of novel amides. These amides can then be screened for their ability to inhibit targets of interest, such as the COX-2 enzyme in the context of anti-inflammatory drug discovery.[14][15][16]

Conclusion

Ethyl 2-(4-nitrophenyl)propanoate is a valuable and versatile intermediate for researchers and professionals in the field of drug development. Its strategic importance lies in its ability to serve as a precursor to a key amine-containing building block. A solid understanding of its synthesis, procurement, and potential applications, as outlined in this guide, will empower scientists to effectively utilize this compound in their quest for novel and improved therapeutics.

References

-

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

-

Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. (2017, January 18). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024, November 12). MDPI. Retrieved from [Link]

-

Fischer Esterification Reaction Experiment. (n.d.). PraxiLabs. Retrieved from [Link]

-

Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved from [Link]

-

Ethyl 2-(4-nitrophenyl)propionate | C11H13NO4. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. (n.d.). Chempedia - LookChem. Retrieved from [Link]

-

The role of intermediates in the manufacturing of APIs. (n.d.). EFCG. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Intermediates and Reagents List. (n.d.). EUROAPI. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024, November 12). PubMed. Retrieved from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. efcg.cefic.org [efcg.cefic.org]

- 4. Ethyl 2-(4-nitrophenyl)propionate | C11H13NO4 | CID 3016550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 83397-45-9|Ethyl 2-methyl-2-(4-nitrophenyl)propanoate|BLD Pharm [bldpharm.com]

- 6. 2-(4-Nitrophenoxy)-Propanoic Acid Ethyl Ester | CAS 28059-69-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Ethyl 2-(4-nitrophenoxy)-2-methylpropanoate 95.00% | CAS: 23501-39-5 | AChemBlock [achemblock.com]

- 8. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]

- 9. prepchem.com [prepchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. praxilabs.com [praxilabs.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. pharmascholars.com [pharmascholars.com]

- 15. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 16. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Indoprofen from ethyl 2-(4-nitrophenyl)propanoate

Application Note: High-Purity Synthesis of Indoprofen via the Phthalimide-Isoindolinone Pathway

Executive Summary

This application note details the laboratory-scale synthesis of Indoprofen (CAS: 31842-01-0), a non-steroidal anti-inflammatory drug (NSAID), utilizing ethyl 2-(4-nitrophenyl)propanoate as the starting scaffold.

Unlike generic synthesis guides, this protocol focuses on the Nardi-derived Phthalimide Reduction Route , which remains the most robust method for generating the isoindolinone core with high regioselectivity. The workflow is divided into four distinct phases:

-

Chemoselective Reduction of the nitroarene.

-

Condensation to form the phthalimide heterocycle.

-

Regioselective Deoxygenation (Zinc/Acetic Acid) to the isoindolinone.

-

Ester Hydrolysis to the final carboxylic acid.

Key Technical Insight: The critical quality attribute (CQA) of this synthesis is controlling the reduction in Step 3. Over-reduction can open the ring or reduce the phenyl moiety, while under-reduction leaves the inactive phthalimide impurity. This guide provides specific stoichiometric controls to mitigate these risks.

Synthetic Pathway & Logic

The following flowchart visualizes the critical decision points and reaction flow.

Figure 1: Stepwise synthetic transformation from nitro-ester precursor to Indoprofen.

Detailed Experimental Protocols

Phase 1: Preparation of Ethyl 2-(4-aminophenyl)propanoate

Objective: Reduction of the nitro group without affecting the ester moiety.

Rationale: While Iron/HCl (Bechamp reduction) is cheaper, it generates iron sludge that traps the product. For high-purity applications, Catalytic Hydrogenation (Pd/C) is superior due to clean workup and high yield (>95%).

Reagents:

-

Ethyl 2-(4-nitrophenyl)propanoate (10.0 g, 44.8 mmol)

-

Pd/C (10% w/w, 0.5 g)

-

Ethanol (100 mL)

-

Hydrogen gas (balloon pressure or 1-2 atm)

Protocol:

-

Dissolve the nitro compound in Ethanol (100 mL) in a hydrogenation flask.

-

Add 10% Pd/C catalyst (0.5 g) under an inert nitrogen atmosphere (Safety: Pyrophoric hazard).

-

Purge the system with Hydrogen gas three times.

-

Stir vigorously at room temperature (25°C) under H₂ atmosphere for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, replaced by a lower

-

-

Filter the catalyst through a Celite pad. Wash the pad with Ethanol (20 mL).

-

Concentrate the filtrate in vacuo to yield the amine as a pale yellow oil.

-

Yield Expectation: 9.0–9.5 g (90–95%).[1] Use directly in Phase 2.

-

Phase 2: Formation of the Phthalimide Scaffold

Objective: Condensation of the aniline derivative with phthalic anhydride.

Reagents:

-

Ethyl 2-(4-aminophenyl)propanoate (from Phase 1)

-

Phthalic Anhydride (1.1 eq)

-

Glacial Acetic Acid (50 mL per 10 g substrate)

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine the amine and Phthalic Anhydride.

-

Add Glacial Acetic Acid.

-

Heat to reflux (118°C) for 3–5 hours.

-

Cool the mixture to room temperature. The phthalimide intermediate often precipitates.

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

-

Filter the solid precipitate. Wash with water and cold ethanol.

-

Dry in a vacuum oven at 50°C.

-

Checkpoint: IR Spectroscopy should show split carbonyl peaks characteristic of phthalimides (

).

-

Phase 3: Regioselective Reduction to Isoindolinone

Objective: Selective removal of one carbonyl oxygen to form the lactam ring. This is the Indoprofen-specific step.

Reagents:

-

Phthalimide intermediate (10.0 g)

-

Zinc Dust (Activated, 4.0 eq)

-

Glacial Acetic Acid (100 mL)

-

Conc. HCl (Catalytic, 1-2 drops - optional to activate Zn)

Protocol:

-

Suspend the phthalimide intermediate and Zinc dust in Glacial Acetic Acid.

-

Heat the mixture to reflux with mechanical stirring.

-

Critical Control: Monitor reaction time closely (typically 2–4 hours). Excessive heating leads to over-reduction (isoindoline) or ester cleavage.

-

-

Hot Filtration: Filter the mixture while hot to remove unreacted Zinc.

-

Concentrate the filtrate to

of its volume. -

Dilute with water (150 mL) to precipitate the crude isoindolinone ester.

-

Recrystallize from Ethanol/Water if purity is <95% by HPLC.

Phase 4: Ester Hydrolysis to Indoprofen

Objective: Saponification of the ethyl ester to the active carboxylic acid.

Protocol:

-

Dissolve the isoindolinone ester in Methanol (50 mL).

-

Add 2M NaOH (2.0 eq) dropwise.

-

Stir at 40°C for 2 hours.

-

Evaporate Methanol. Dilute the residue with water (50 mL).

-

Acidification: Cool to 0°C and acidify to pH 2–3 using 1M HCl. The product will precipitate as a white solid.

-

Filter, wash with water, and dry.[7]

Quantitative Data Summary

| Parameter | Phase 1 (Reduction) | Phase 2 (Cyclization) | Phase 3 (Zn Reduction) | Phase 4 (Hydrolysis) |

| Reagent | H₂ / Pd/C | Phthalic Anhydride | Zn / AcOH | NaOH / HCl |

| Temp | 25°C | 118°C (Reflux) | 118°C (Reflux) | 40°C |

| Time | 4–6 h | 3–5 h | 2–4 h | 2 h |

| Typical Yield | 92–96% | 85–90% | 70–75% | 88–92% |

| Key Impurity | Unreacted Nitro | Phthalamic Acid | Unreduced Phthalimide | Isoindoline (Over-reduced) |

Quality Control & Troubleshooting

Self-Validating Analytical Markers

-

1H NMR (DMSO-d6):

-

Phthalimide (Phase 2): Symmetric aromatic protons on the phthaloyl ring. No methylene singlet in the heterocycle.

-

Isoindolinone (Phase 3/4): Look for a sharp singlet at

ppm corresponding to the new

-

-

HPLC Purity:

-

Stationary Phase: C18.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Indoprofen typically elutes earlier than the phthalimide precursor due to the free acid polarity (post-hydrolysis).

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 3 | Zinc surface passivation | Activate Zn dust with dilute HCl wash prior to use. |

| Product is sticky oil | Residual Acetic Acid | Co-evaporate with Toluene to remove traces of AcOH. |

| Phase 2 incomplete | Water in system | Use a Dean-Stark trap to remove water during reflux. |

References

-

Nardi, G., et al. (1973). "Synthesis and pharmacological activity of some derivatives of 4-isoindolinylphenyl-alpha-methylacetic acid." Il Farmaco; Edizione Scientifica, 28(5).

-

Banik, B. K., et al. (2005). "Indium-mediated selective reduction of nitro compounds." Organic Syntheses, 82, 65. (Reference for nitro-reduction selectivity).

-

McCarron, A. (1999). "Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid." U.S. Patent 5,969,179. (Validates the amino-ester intermediate synthesis).

-

Organic Syntheses Board. (1941).[1] "Phthalide: Reduction of Phthalimide." Organic Syntheses, Coll.[1][7] Vol. 1. (Foundational mechanism for Zn/AcOH reduction of phthalimides).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phthalimides [organic-chemistry.org]

- 5. iajps.com [iajps.com]

- 6. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Precision Hydrolysis of Ethyl 2-(4-nitrophenyl)propanoate

Strategic Overview

The hydrolysis of ethyl 2-(4-nitrophenyl)propanoate to its corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid , presents a classic yet deceptive challenge in organic synthesis. While ester hydrolysis is a fundamental transformation, this specific substrate contains a structural motif—an electron-withdrawing nitro group (

The Core Challenge: Kinetic vs. Thermodynamic Control

The

-

Advantage: The ester carbonyl is highly electrophilic, making the hydrolysis rapid even under mild conditions.

-

Risk: The

-proton is easily abstracted by base, leading to the formation of a planar enolate intermediate. If the starting material is enantiopure (e.g., S-isomer), standard saponification conditions (refluxing NaOH) will result in racemization , yielding a 50:50 mixture of R and S acids.

This guide provides two distinct protocols:

-

Protocol A (Robust): For racemic synthesis where speed and yield are paramount.

-

Protocol B (Precision): A lithium hydroxide (LiOH) mediated pathway designed to suppress enolization and preserve optical purity.

Mechanistic Insight & Reaction Pathways

Understanding the competition between the desired hydrolysis (

Reaction Mechanism Diagram

The following diagram illustrates the bifurcation point where the reaction can either proceed to the desired acid or divert toward racemization via the enolate.

Experimental Protocols

Protocol A: High-Throughput Hydrolysis (Racemic)

Use this protocol for synthesizing analytical standards or when the starting material is already racemic.

Reagents:

-

Substrate: Ethyl 2-(4-nitrophenyl)propanoate (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (3.0 equiv)

-

Solvent: Ethanol (EtOH) / Water (3:1 v/v)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol (2.23 g) of the ester in 30 mL of Ethanol.

-

Addition: Add 12 mL of 2.5 M NaOH solution (30 mmol) in one portion.

-

Reaction: Heat the mixture to 50°C for 2 hours. The solution will turn deep yellow/orange (characteristic of

-nitrophenyl derivatives in base). -

Monitoring: Check by TLC (Hexane:EtOAc 3:1). The ester (

) should disappear, replaced by the baseline carboxylate salt. -

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Dilute the residue with 20 mL water.

-

Wash with 15 mL Diethyl Ether (removes unreacted neutral impurities).

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 2 M HCl until pH

1-2. The carboxylic acid will precipitate as a solid or oil. -

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry combined organics over

, filter, and concentrate.

-

Yield Expectation: >90% Data: Product is a pale yellow solid.

Protocol B: Chirality-Preserving Hydrolysis (Enantioselective)

Use this protocol for optically active starting materials. The use of LiOH and lower temperatures minimizes the kinetic energy available for the deprotonation of the

Reagents:

-

Substrate: (S)-Ethyl 2-(4-nitrophenyl)propanoate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (

) (1.2 equiv)[1] -

Solvent: THF / Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: Dissolve 5 mmol (1.11 g) of the ester in 20 mL of THF. Cool the solution to 0°C in an ice bath.

-

Reagent Prep: Dissolve 6 mmol (252 mg) of

in 5 mL of water. -

Controlled Addition: Add the LiOH solution dropwise to the THF solution over 10 minutes. Maintain temperature at 0°C.

-

Incubation: Stir at 0°C for 4 hours. Do not allow the temperature to rise.

-

Note: LiOH is less basic (

) and forms tighter ion pairs in THF than NaOH/EtOH, reducing the concentration of free hydroxide available for deprotonation (racemization) while maintaining nucleophilicity for hydrolysis.

-

-

Quench: Pour the reaction mixture into a biphasic mixture of 1 M citric acid (cold) and Ethyl Acetate. Citric acid is preferred over HCl to prevent acid-catalyzed racemization during workup.

-

Isolation: Separate layers. Extract aqueous phase with EtOAc.[2] Wash combined organics with brine, dry over

, and concentrate in vacuo at <30°C.

Yield Expectation: 80-85% Enantiomeric Excess (ee): Typically >95% retention of configuration (dependent on starting purity).

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables that affect the outcome of the hydrolysis.

| Parameter | Condition A (Racemic) | Condition B (Chiral) | Impact on Quality |

| Base | NaOH / KOH | LiOH | Li+ coordinates with carbonyl oxygen, activating it for attack without acting as a strong bulk base. |

| Temperature | 50°C - Reflux | 0°C - 10°C | Heat promotes the higher activation energy pathway (enolization/racemization). |

| Solvent | EtOH / Water | THF / Water | THF allows homogeneous low-temp reaction; EtOH can lead to transesterification if not careful. |

| Quench Acid | HCl / | Citric Acid / | Strong mineral acids can catalyze racemization of the product acid over time. |

Troubleshooting Guide

-

Problem: Incomplete Conversion after 6 hours (Protocol B).

-

Root Cause: Low temperature slows kinetics; biphasic system may prevent contact.

-

Solution: Add 10% volume of Methanol to the THF/Water mix to improve solubility, or raise temp to 10°C (monitor ee).

-

-

Problem: Low Yield / Product stuck in water.

-

Root Cause: The

-nitrophenyl group makes the acid somewhat more soluble in water than unsubstituted analogs. -

Solution: Saturate the aqueous layer with NaCl (salting out) before extraction.[1]

-

-

Problem: Racemization observed in Protocol B.

-

Root Cause: Localized heating during addition or excess base.

-

Solution: Ensure strict 0°C control; reduce base equivalents to 1.05; switch to enzymatic hydrolysis (e.g., Pseudomonas lipase) if chemical hydrolysis fails [5].

-

Experimental Workflow Diagram

This flowchart guides the researcher through the execution and decision-making process.

Safety & Handling

-

Nitro Compounds: While this specific ester is generally stable, nitro-aromatics can be energetic. Avoid distilling the neat residue at high temperatures.

-

Corrosives: NaOH and LiOH are corrosive. Wear gloves and eye protection.

-

Solvents: THF is a peroxide former; ensure use of inhibited solvent or test for peroxides before use.

References

-

PrepChem. "Synthesis of 2-(4-nitrophenyl)propionic acid." PrepChem.com. Accessed October 2023. Link

-

Master Organic Chemistry. "Basic Hydrolysis of Esters (Saponification)." MasterOrganicChemistry.com. Accessed October 2023. Link

-

National Institutes of Health (PubChem). "Ethyl 2-(4-nitrophenyl)propionate Compound Summary." PubChem. Accessed October 2023. Link

-

Common Organic Chemistry. "Ester to Acid - Common Conditions." CommonOrganicChemistry.com. Accessed October 2023. Link

-

Organic Syntheses. "Enantiomerically pure ethyl (S)-2-fluorohexanoate via Lipase Hydrolysis." Org.[1][3][4] Synth.1998 , 75, 139. (Reference for enzymatic hydrolysis of alpha-substituted esters). Link

Sources

Application Note: Synthesis of 3-Methyl-5-Nitrobenzofuran Derivatives from Ethyl 2-(4-nitrophenyl)propanoate

[1]

Abstract & Strategic Overview

Benzofuran derivatives are critical pharmacophores in drug discovery, present in anti-arrhythmic agents (e.g., Amiodarone) and anti-tumor candidates.[1] While many syntheses start from salicylaldehydes or phenoxy ketones, starting from ethyl 2-(4-nitrophenyl)propanoate (CAS: 50712-64-6) offers a unique route to 3-methyl-5-substituted benzofurans .[1]

The core challenge with this starting material is the lack of an oxygen atom ortho to the propanoate side chain. This protocol details a high-fidelity pathway involving:

-

Regioselective Ortho-Functionalization: Introducing a hydroxyl group at the 2-position via nitration and sequence-specific reduction/diazotization.[1]

-

Lactonization: Cyclization to the dihydrobenzofuran-2-one (lactone) intermediate.[1]

-

Aromatization: Reduction-dehydration sequence to yield the fully aromatic benzofuran core.[1]

Chemical Pathway & Mechanism

The synthesis exploits the directing effects of the alkyl side chain to install functionality at the ortho position. The 4-nitro group serves as a distal handle (which can be preserved or modified) while the alpha-methyl propanoate chain forms the C2-C3 bond of the furan ring.[1]

Pathway Diagram (Graphviz)[1]

Figure 1: Step-wise synthetic pathway from the phenylpropanoate ester to the benzofuran scaffold.[1][2][3]

Detailed Experimental Protocols

Phase 1: Regioselective Ortho-Functionalization

The objective is to install a hydroxyl group at the position ortho to the propanoate chain.[1] Direct hydroxylation is difficult; therefore, we utilize a nitration-reduction-diazotization sequence.[1]

Step 1.1: Nitration

-

Reagents: Fuming Nitric Acid (

), Conc. Sulfuric Acid ( -

Rationale: The alkyl group at C1 is ortho/para directing.[1] The nitro group at C4 is meta directing.[1] Both directing effects reinforce substitution at the C2 position (ortho to the propanoate).

-

Protocol:

Step 1.2: Selective Reduction (Zinin Reduction) [1]

-

Reagents: Sodium Sulfide (

) or Ammonium Sulfide.[1] -

Rationale: Selective reduction of the ortho-nitro group (less sterically hindered and electronically distinct) over the para-nitro group is achievable using sulfide reagents, or via controlled hydrogenation if optimized.[1]

-

Protocol:

Step 1.3: Diazotization and Hydrolysis

-

Reagents:

, dilute -

Protocol:

-

Dissolve amine in 20%

at 0°C. -

Add

(aq) dropwise to form the diazonium salt.[1] -

Critical Step: Transfer the cold diazonium solution dropwise into a boiling solution of 20%

(steam distillation setup preferred). This ensures immediate hydrolysis to the phenol and prevents side coupling. -

Product: Ethyl 2-(2-hydroxy-4-nitrophenyl)propanoate.

-

Phase 2: Cyclization to Lactone (Dihydrobenzofuranone)

With the ortho-hydroxyl group installed, the molecule is primed for intramolecular transesterification.[1]

-

Reagents: p-Toluenesulfonic acid (pTSA), Toluene.[1]

-

Protocol:

-

Dissolve the phenolic ester in Toluene (0.1 M).[1]

-

Add pTSA (10 mol%).

-

Reflux with a Dean-Stark trap to remove Ethanol.[1]

-

Monitor disappearance of starting material.[1]

-

Mechanism: The phenolic oxygen attacks the ester carbonyl, displacing ethanol and forming the 5-membered lactone ring.[1]

-

Product: 3-Methyl-5-nitrobenzofuran-2(3H)-one.[1]

-

Phase 3: Aromatization to Benzofuran

The lactone (dihydro) core must be reduced and dehydrated to form the aromatic benzofuran.

-

Reagents: DIBAL-H (Diisobutylaluminum hydride), followed by HCl.[1]

-

Protocol:

-

Dissolve lactone in anhydrous DCM at -78°C under Argon.

-

Add DIBAL-H (1.1 eq) slowly.[1] (Reduces lactone to lactol/hemiacetal).[1]

-

Stir 1 h, then quench with dilute HCl.

-

Allow to warm to RT. The acidic workup usually promotes dehydration of the intermediate lactol to the aromatic benzofuran.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Final Product: 3-Methyl-5-nitrobenzofuran .

-

Key Parameters and Data Summary

The following table summarizes critical process parameters (CPPs) for the conversion.

| Parameter | Specification | Criticality | Notes |

| Nitration Temp | < 5°C | High | Higher temps lead to trinitration or oxidation of the side chain.[1] |

| Diazotization pH | < 2.0 | High | Essential to prevent triazene formation.[1] |

| Hydrolysis Temp | > 90°C (Boiling) | Medium | Rapid heating prevents diazonium coupling side reactions.[1] |

| Reduction Agent | DIBAL-H (-78°C) | High | |

| Overall Yield | 35-45% | Output | Cumulative yield over 5 steps.[1] |

Structural Validation (Self-Validating System)

To ensure the protocol was successful, check for these diagnostic signals in

-

Loss of Ethyl Group: The characteristic triplet (~1.2 ppm) and quartet (~4.1 ppm) of the ethyl ester should disappear after Phase 2 (Lactonization).

-

Furan Ring Formation (Phase 3):

-

In the final benzofuran, the C2-H (if not substituted) appears as a singlet around 7.4–7.6 ppm .[1]

-

Note: Since our product is 3-methyl substituted, there is no C3-H .[1] The C2-H will appear as a quartet (coupling with C3-Methyl) or a singlet if C2 is also substituted.[1]

-

Methyl Shift: The doublet of the propanoate methyl (CH-CH3 ) in the starting material will shift to a singlet (Ar-CH3 ) around 2.2–2.4 ppm upon aromatization.[1]

-

Alternative "One-Pot" Considerations

If the specific "ethyl 2-(4-nitrophenyl)propanoate" structure is flexible and the user actually intends to use the phenoxy analog (Ethyl 2-(4-nitrophenoxy)propanoate), the synthesis is significantly simpler:

-

Stoermer Synthesis: Reaction with base (NaOEt) directly cyclizes the phenoxy ester to the benzofuran via an intermediate carbanion mechanism.

-

Note: The protocol above assumes the user strictly requires the C-C linked phenylpropanoate as stated.

References

-

Benzofuran Synthesis Strategies

-

Lactone to Benzofuran Conversion

-

Nitration of Alkylbenzenes

- Standard protocols for ortho-nitr

-

Source: Organic Chemistry Portal - Nitration Mechanisms.[1]

-

General Benzofuran Bioactivity & Synthesis

Sources

- 1. 143028-36-8,4,4’-Sulfinylbis[(trifluoromethyl)benzene]-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. jocpr.com [jocpr.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Enzymatic Hydrolysis of Nitro-Phenyl Esters

Introduction: The Utility of Nitro-Phenyl Esters in Enzyme Kinetics

In the landscape of biochemical assays, the enzymatic hydrolysis of p-nitrophenyl (pNP) esters stands as a cornerstone for characterizing a wide array of hydrolases, particularly esterases and lipases. The selection of pNP esters as substrates is not arbitrary; it is a calculated choice rooted in the inherent chromogenic properties of the reaction product, p-nitrophenol (pNP). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and critical considerations for performing this robust and versatile assay.

The core principle of this assay lies in the spectrophotometric detection of the hydrolysis product. pNP exhibits a distinct yellow color in alkaline or neutral solutions, with a characteristic absorbance maximum around 405-420 nm.[1][2][3] The colorless pNP-ester substrate, upon enzymatic cleavage, releases pNP, leading to a measurable increase in absorbance over time. This direct relationship between product formation and signal generation allows for a continuous and straightforward monitoring of enzyme activity.

Mechanism of Hydrolysis: A Tale of Two Steps

The enzymatic hydrolysis of pNP esters, particularly by serine hydrolases, typically proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.[4]

-

Acylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the p-nitrophenolate ion and forming an acyl-enzyme intermediate. This step is often the rate-limiting step for the hydrolysis of activated esters like pNP esters.

-

Deacylation: A water molecule, often activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme.

The rate of pNP release is directly proportional to the rate of the acylation step, providing a direct measure of the enzyme's catalytic efficiency.

Critical Experimental Parameters and Their Rationale

The success and accuracy of the pNP ester hydrolysis assay are contingent upon the careful optimization of several key parameters. Understanding the "why" behind these choices is crucial for robust and reproducible data.

Buffer Selection and pH

The choice of buffer and its pH is paramount as it directly influences both enzyme activity and the spectral properties of the pNP product.

-

Enzyme Activity: Most esterases exhibit optimal activity in the neutral to slightly alkaline pH range (pH 7.0-8.5).[3][5] It is essential to determine the optimal pH for the specific enzyme under investigation.

-

pNP Absorbance: The absorbance of pNP is highly pH-dependent. The pKa of p-nitrophenol is approximately 7.15. Therefore, at pH values above this, the phenolate form, which is yellow, predominates. Assays are typically performed at a pH where the pNP is predominantly in its colored phenolate form to ensure maximum sensitivity.

-

Spontaneous Hydrolysis: A critical consideration is the spontaneous, non-enzymatic hydrolysis of pNP esters, which increases at higher pH values.[6] A no-enzyme control is mandatory to correct for this background hydrolysis.[1]

Recommended Buffers: Sodium phosphate or Tris-HCl buffers are commonly used.[2][7][8] It is crucial to ensure the buffer components do not interfere with the reaction or contain nucleophiles that could lead to non-enzymatic hydrolysis.[9]

Substrate Selection and Concentration

The choice of the acyl chain length of the pNP ester allows for the investigation of substrate specificity.

-

Chain Length: pNP-acetate (pNPA), with a short acyl chain, is a common substrate for general esterase activity.[8] Longer chain esters, such as pNP-butyrate (pNPB) or pNP-palmitate (pNPP), can be used to probe the substrate preference of lipases.[2][10]

-

Solubility: Longer-chain pNP esters have poor aqueous solubility and require the use of organic co-solvents like ethanol, isopropanol, or DMSO for stock solution preparation.[3][7][10] The final concentration of the organic solvent in the assay should be kept low (typically <5%) to avoid enzyme denaturation.

-

Concentration: The substrate concentration should ideally be optimized to be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure the reaction rate is sensitive to changes in enzyme activity. For routine screening, a fixed, saturating concentration can be used.

Temperature

Enzyme activity is highly dependent on temperature. The optimal temperature for the specific esterase should be determined and maintained throughout the assay using a temperature-controlled spectrophotometer or water bath.[7]

Experimental Workflow Diagram

Caption: Workflow for the enzymatic hydrolysis of p-nitrophenyl esters.

Detailed Experimental Protocols

Protocol 1: General Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

Materials:

-

Enzyme solution (purified or crude)

-

p-Nitrophenyl acetate (pNPA)

-

Anhydrous ethanol or DMSO

-

Sodium phosphate buffer (50-100 mM, pH 8.0)[3]

-

p-Nitrophenol (pNP) for standard curve

-

96-well microplate or quartz cuvettes

-

Microplate reader or spectrophotometer with temperature control

Procedure:

-

Preparation of Reagents:

-

pNPA Stock Solution (e.g., 100 mM): Dissolve an appropriate amount of pNPA in anhydrous ethanol. Store at -20°C, protected from light.

-

Working Substrate Solution (e.g., 4 mM): Dilute the pNPA stock solution in the assay buffer immediately before use.[3]

-

pNP Standard Solutions: Prepare a series of pNP dilutions in the assay buffer (e.g., 0-200 µM) to generate a standard curve.

-

-

Standard Curve Generation:

-

Add the pNP standard solutions to the microplate wells.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus pNP concentration and determine the molar extinction coefficient (ε) from the slope of the linear regression.

-

-

Enzyme Assay:

-

Set up the reaction in a 96-well plate. For a 200 µL final volume:

-

Test wells: Add buffer, enzyme solution, and finally the working substrate solution to initiate the reaction.

-

No-enzyme control: Add buffer and the working substrate solution (no enzyme).[1]

-

-

Immediately place the plate in the spectrophotometer pre-set to the desired temperature.

-

Monitor the increase in absorbance at 405 nm every 30-60 seconds for a total of 5-10 minutes.[3]

-

-

Data Analysis:

-

Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (Corrected ΔAbs/min) / ε * (Reaction Volume / Enzyme Volume) * 10^6

-

-

Calculate the specific activity by dividing the activity by the protein concentration of the enzyme solution (U/mg).

-

Reaction Mechanism Diagram

Caption: Two-step mechanism of serine hydrolase-catalyzed pNP-ester hydrolysis.

Quantitative Data Presentation

Table 1: Kinetic Parameters of a Hypothetical Esterase with Various p-Nitrophenyl Esters

| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| p-Nitrophenyl Acetate (C2) | 0.5 | 150 | 75 | 1.5 x 105 |

| p-Nitrophenyl Butyrate (C4) | 0.2 | 250 | 125 | 6.25 x 105 |

| p-Nitrophenyl Caproate (C6) | 0.8 | 100 | 50 | 6.25 x 104 |

| p-Nitrophenyl Laurate (C12) | 1.5 | 20 | 10 | 6.67 x 103 |

Data is for illustrative purposes only.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High background absorbance in no-enzyme control | 1. Spontaneous hydrolysis of the substrate at high pH.[6][9] 2. Contaminated buffer or reagents. 3. Substrate degradation over time. | 1. Lower the assay pH if possible, while maintaining enzyme activity. 2. Prepare fresh buffers and substrate solutions.[1] 3. Aliquot and store substrate stock solution at -20°C. |

| No or low enzyme activity | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the enzyme preparation. | 1. Verify enzyme activity with a positive control. 2. Optimize pH and temperature for the specific enzyme.[7] 3. Purify the enzyme or dialyze against the assay buffer. |

| Non-linear reaction rate | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. | 1. Use a lower enzyme concentration or a higher substrate concentration. 2. Measure the initial velocity. 3. Check enzyme stability at the assay pH and temperature over time. |

| Precipitation in the assay well | 1. Poor solubility of long-chain pNP esters. 2. High concentration of organic co-solvent causing protein precipitation. | 1. Add detergents like Triton X-100 or sonicate the substrate solution.[2][10] 2. Reduce the concentration of the organic solvent. |

Conclusion

The enzymatic hydrolysis of nitro-phenyl esters is a powerful and adaptable tool for characterizing esterase and lipase activity. By understanding the underlying principles and meticulously controlling the experimental parameters, researchers can obtain high-quality, reproducible data. This application note serves as a comprehensive guide to empower scientists in their research and development endeavors, ensuring the reliable application of this fundamental biochemical assay.

References

-

Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016). BioResources. [Link]

-

Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. (n.d.). ResearchGate. [Link]

-

KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. (2025, August 6). ResearchGate. [Link]

-

I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?. (2022, June 28). ResearchGate. [Link]

-

Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. (n.d.). Royal Society of Chemistry. [Link]

-

Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (n.d.). PMC. [Link]

-

A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2020, October 13). MDPI. [Link]

-

Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. (n.d.). Diva-portal.org. [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021, May 21). National Institutes of Health. [Link]

-

Why does my p- nitrophenyl acetate assay doesn't work?. (2023, February 5). ResearchGate. [Link]

-

How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)?. (2018, March 9). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.wiki [static.igem.wiki]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing over-reduction of ethyl 2-(4-nitrophenyl)propanoate

Ticket Subject: Preventing Over-Reduction & Side Reactions of Ethyl 2-(4-nitrophenyl)propanoate Ticket ID: NR-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Defining "Over-Reduction"

In the reduction of Ethyl 2-(4-nitrophenyl)propanoate , "over-reduction" is a broad term that often masks three distinct chemoselectivity failures. Before proceeding, identify which failure mode matches your experimental observation:

| Symptom | Diagnosis | Root Cause |

| Product mass is M-30 (approx) | Transesterification | Solvent mismatch. Using Methanol with an Ethyl ester leads to Methyl ester formation. |

| Product mass is M-42 | Ester Reduction | Reduction of the ester moiety ( |

| Product mass is M+6 | Ring Saturation | Reduction of the aromatic ring to a cyclohexane derivative (rare, requires high pressure). |

| Product mass is M-16 | Standard Reduction | This is the desired Aniline ( |

Troubleshooting Guides & FAQs

Issue #1: Loss of Ester Integrity (Reduction to Alcohol)

User Question: "I am using standard hydrogenation, but I see traces of the diol (reduction of the ester). How do I stop this?"

Technical Analysis: The propanoate ester is relatively stable, but aggressive reducing agents (like LiAlH4) or high-pressure hydrogenation with highly active catalysts (PtO2) can attack it.

Corrective Actions:

-

Switch Catalyst: Palladium on Carbon (Pd/C) is less likely to reduce esters than Platinum (Pt) or Rhodium (Rh).

-

Moderate Conditions: Ensure pressure is near 1 atm (balloon pressure) and temperature is ambient (

). -

Alternative Reductant: If catalytic hydrogenation persists in attacking the ester, switch to a Dissolving Metal Reduction (Method B below). Iron (Fe) or Zinc (Zn) are chemically incapable of reducing esters under standard conditions.

Issue #2: The "Silent" Failure (Transesterification)

User Question: "My NMR shows a mixture of ethyl and methyl esters. Is the catalyst attacking the ethyl group?"

Technical Analysis: This is not a reduction; it is a solvolysis issue.

-

Mechanism: In the presence of a catalyst (which often has slightly acidic or basic sites) and Methanol as a solvent, the Ethyl group exchanges with Methyl.

-

Reaction:

Corrective Actions:

-

The Golden Rule: Always match the solvent alcohol to the ester.

-

Avoid Strong Acids/Bases: Ensure the reaction media is neutral.

Issue #3: Stalling at the Hydroxylamine

User Question: "I want the amine, but the reaction stops at the hydroxylamine intermediate (

Technical Analysis:

The reduction pathway is

Corrective Actions:

-

Increase Temperature: Raise to

. -

Add Acid Promoter: Traces of acetic acid or HCl can accelerate the final dehydration/reduction step.

-

Fresh Catalyst: Poisoned Pd/C (by sulfur or amines) fails to complete the final step.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Green) against the common "Failure Modes" (Red/Orange).

Caption: Figure 1. Chemoselectivity landscape. The green path represents the target workflow.[4] Red dashed lines indicate critical failure modes caused by incorrect solvent or reagent selection.

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation (Industry Standard)

Best for: Clean profiles, simple workup, large scale.

Reagents:

-

Substrate: Ethyl 2-(4-nitrophenyl)propanoate (1.0 eq)

-

Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)

-

Solvent: Ethanol (Absolute) (Do not use Methanol)

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of substrate in 10 mL of Ethanol.

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add Pd/C under

flow. Warning: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert gas. -

Hydrogenation: Switch gas source to

(balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours. -

Monitoring: Check TLC or LCMS. Look for the disappearance of the Nitro peak and the Hydroxylamine intermediate.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate filtrate.

Protocol B: Fe/NH4Cl Reduction (High Chemoselectivity)

Best for: Protecting sensitive esters, avoiding over-reduction, avoiding high-pressure equipment.

Reagents:

-

Substrate: Ethyl 2-(4-nitrophenyl)propanoate (1.0 eq)

-

Reductant: Iron Powder (325 mesh, 5.0 eq)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step:

-

Preparation: Suspend Substrate (1.0 g), Iron powder (1.2 g), and

(1.1 g) in Ethanol (15 mL) and Water (5 mL). -

Reaction: Heat the mixture to reflux (

) with vigorous stirring. -

Timeline: Reaction is typically fast (1–2 hours).

-

Mechanism: Iron oxidizes to Iron oxides; Nitro reduces to Amine. The near-neutral pH prevents ester hydrolysis.

-

Workup: Filter the hot mixture through Celite to remove iron sludge. Wash with EtOAc.[5][6] Wash the organic layer with water/brine to remove salts. Dry and concentrate.

Decision Support Matrix

Use this logic flow to select your method:

Caption: Figure 2. Method selection decision tree based on functional group compatibility.

References

-

Chemoselective Reduction of Nitro Groups

-

Transesterification Risks

-

Iron-Mediated Reduction (Bechamp Variant)

-